molecular formula C28H31NO2 B027375 rac Lasofoxifene-d4 CAS No. 1126626-61-6

rac Lasofoxifene-d4

Número de catálogo B027375
Número CAS: 1126626-61-6
Peso molecular: 417.6 g/mol
Clave InChI: GXESHMAMLJKROZ-NXOFZFLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lasofoxifene-d4 is a selective estrogen receptor modulator (SERM) that has been widely studied in scientific research for its potential use in treating various diseases. It is a deuterated analog of lasofoxifene, a nonsteroidal compound that has been developed for the prevention and treatment of osteoporosis in postmenopausal women.

Mecanismo De Acción

Lasofoxifene-d4 acts as a selective estrogen receptor modulator, binding to estrogen receptors in a tissue-specific manner. It has a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα). By selectively activating or blocking estrogen signaling pathways, lasofoxifene-d4 can modulate gene expression and cellular function in a variety of tissues.
Biochemical and Physiological Effects:
Lasofoxifene-d4 has been shown to have a range of biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell proliferation and induces apoptosis by blocking estrogen signaling pathways. In bone cells, it increases bone mineral density and reduces bone resorption by activating ERβ signaling pathways. In the brain, it has been shown to have potential neuroprotective effects by reducing inflammation and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using lasofoxifene-d4 in lab experiments is its high selectivity for ERβ, which allows for more precise modulation of estrogen signaling pathways. Additionally, its deuterated structure allows for easier detection and quantification in mass spectrometry experiments. However, one limitation is its relatively low potency compared to other rac Lasofoxifene-d4s, which may require higher concentrations for effective modulation of estrogen signaling.

Direcciones Futuras

There are several future directions for research on lasofoxifene-d4. One area of interest is its potential use in combination therapy for breast cancer, where it may enhance the efficacy of other chemotherapeutic agents. Additionally, it may have potential as a treatment for other estrogen-related diseases, such as endometriosis and uterine fibroids. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of lasofoxifene-d4.

Métodos De Síntesis

The synthesis of lasofoxifene-d4 involves the introduction of four deuterium atoms into the lasofoxifene molecule. This can be achieved through a deuterium exchange reaction using deuterated solvents and reagents. The resulting compound is then purified using standard chromatographic techniques to obtain pure lasofoxifene-d4.

Aplicaciones Científicas De Investigación

Lasofoxifene-d4 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have antiestrogenic and antitumor effects in breast cancer cells, as well as potential neuroprotective effects in Alzheimer's disease models. Additionally, it has been studied for its potential use in treating osteoporosis and cardiovascular diseases.

Propiedades

Número CAS

1126626-61-6

Nombre del producto

rac Lasofoxifene-d4

Fórmula molecular

C28H31NO2

Peso molecular

417.6 g/mol

Nombre IUPAC

(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2

Clave InChI

GXESHMAMLJKROZ-NXOFZFLXSA-N

SMILES isomérico

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

SMILES canónico

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Sinónimos

rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol;  rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.